4,6-Dichloro-2-(ethoxymethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-(ethoxymethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUJAPRBBVWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Pathways of 4,6 Dichloro 2 Ethoxymethyl Pyrimidine Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 4,6-dichloro-2-(ethoxymethyl)pyrimidine core. This reaction involves the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, leading to the displacement of one or both chlorine atoms.
In this compound, the chlorine atoms at the C4 and C6 positions are chemically equivalent due to the symmetry of the molecule. Generally, nucleophilic attack occurs preferentially at these positions over the C2 position. The reactivity order for SNAr reactions on the pyrimidine ring is typically C4(6) > C2 > C5. acs.org The C4 and C6 positions are more activated towards nucleophilic attack due to the para and ortho electron-withdrawing effects of the ring nitrogen atoms.
The ethoxymethyl group at the C2 position, being moderately electron-withdrawing, further activates the C4 and C6 positions for nucleophilic attack. Displacement of the ethoxymethyl group at the C2 position is less common as alkoxy groups are generally poorer leaving groups than halogens. However, in related systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), selective displacement of the sulfone group at C2 by certain nucleophiles has been observed, indicating that the nature of the C2 substituent is critical. researchgate.net For this compound, the primary SNAr reactions will overwhelmingly favor displacement of the chlorine atoms at C4 and C6.
Both electronic and steric factors play a crucial role in determining the outcome of SNAr reactions on dichloropyrimidine analogues. wuxiapptec.com The electronic nature of substituents on the pyrimidine ring can significantly alter the regioselectivity of nucleophilic attack. For instance, strong electron-donating groups can deactivate certain positions, while electron-withdrawing groups enhance reactivity. In the case of this compound, the ethoxymethyl group has an activating effect on the ring for nucleophilic attack at C4 and C6.
Steric hindrance can also influence the regioselectivity, especially when using bulky nucleophiles. While the C4 and C6 positions are electronically favored, a bulky nucleophile might face steric hindrance from adjacent groups. However, with the ethoxymethyl group at C2, the steric environment around C4 and C6 is relatively unhindered. The steric properties of the nucleophile itself are also a significant factor; for example, sterically hindered amines may react slower or require more forcing conditions. nih.gov
The nature of the nucleophile and the reaction conditions (e.g., solvent, temperature, and base) are critical in controlling the regioselectivity and extent of substitution in SNAr reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atoms of 4,6-dichloropyrimidines.
Generally, strong, hard nucleophiles like alkoxides react readily, while softer, less basic nucleophiles like anilines may require more forcing conditions or catalysis. researchgate.net The choice of solvent can also influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often used to facilitate SNAr reactions. The addition of a base is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity. mdpi.com For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines in the presence of triethylamine (B128534) leads to mono-substituted products, while the presence of a stronger base like NaOH can lead to competing solvolysis reactions. mdpi.com
| Nucleophile | Reaction Conditions | Observed Outcome on 4,6-Dichloropyrimidine (B16783) Analogues | Reference |
|---|---|---|---|
| Primary/Secondary Amines | K₂CO₃, DMAc, rt | Mono-amination at C4/C6 is typically observed. | acs.org |
| Anilines | BuOH, i-Pr₂NEt, 125 °C | Generally lower reactivity requiring higher temperatures. | acs.org |
| Alkoxides | ROH, NaOH | Facile displacement of one or both chlorine atoms. Competition with other nucleophiles can occur. | mdpi.com |
| Adamantane-containing amines | K₂CO₃, DMF | Monoamination proceeds smoothly, with yields influenced by steric hindrance. | nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, particularly those using palladium, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds with this compound analogues.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting the dichloropyrimidine with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of aryl or heteroaryl substituents at the C4 and/or C6 positions. mdpi.com
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to control the degree of substitution, allowing for the selective synthesis of mono- or di-arylated products. For example, using Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) has been shown to be effective for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com The electronic nature of the boronic acid also plays a role, with electron-rich boronic acids often providing better yields. mdpi.com
| Arylboronic Acid | Catalyst System | Solvent/Base | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/K₃PO₄ | Good | mdpi.com |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/K₃PO₄ | Good | mdpi.com |
| Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/Na₂CO₃ | Moderate to Good | researchgate.net |
Palladium-catalyzed amination (Buchwald-Hartwig reaction) and arylation reactions provide alternative routes to C-N and C-C bond formation, respectively. The Buchwald-Hartwig amination involves the coupling of an amine with the dichloropyrimidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org This method is particularly useful for coupling less nucleophilic amines that are unreactive under standard SNAr conditions.
The regioselectivity of Buchwald-Hartwig amination on dichloropyrimidines can be controlled by the choice of catalyst and reaction conditions. For instance, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine at the C4 position has been achieved using a palladium catalyst with specific phosphine ligands. acs.org
Direct C-H arylation is another emerging technique for the functionalization of heterocycles. This method involves the direct coupling of a C-H bond with an aryl halide, avoiding the need for pre-functionalized organometallic reagents. rsc.org While less commonly reported for dichloropyrimidines, this methodology holds potential for the selective arylation of the this compound core.
Other Chemical Transformations
Beyond simple substitutions, the dichloropyrimidine core and its substituents can undergo a range of other chemical reactions. These transformations are crucial for the synthesis of diverse pyrimidine derivatives.
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles, including water and alcohols, through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the ring activates it for nucleophilic attack. wikipedia.org
The selectivity of these reactions—whether the C4 or C6 position reacts first—is influenced by the electronic and steric environment of the pyrimidine ring. In symmetrically substituted 4,6-dichloropyrimidines, both positions are electronically equivalent. However, the reaction conditions and the nature of the nucleophile can lead to selective monosubstitution.
Hydrolysis: Selective hydrolysis, the replacement of a chlorine atom with a hydroxyl group, can be achieved under controlled conditions. For instance, acid-catalyzed hydrolysis of diaminopyrimidine systems has been studied to understand the factors governing which position is more susceptible to reaction. nih.gov While direct studies on this compound are limited, analogues like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been shown to undergo solvolysis (a reaction with the solvent, which can be water or an alcohol) in the presence of a base, where an alkoxide ion replaces a chlorine atom. mdpi.com This suggests that hydrolysis of the title compound would likely proceed under basic or acidic conditions to yield corresponding hydroxypyrimidine derivatives.
Alcoholysis: Alcoholysis, the substitution of a chlorine atom by an alkoxy group, is a common and synthetically useful reaction for dichloropyrimidine analogues. The reaction of a 4,6-dichloropyrimidine derivative with an alkoxide, such as sodium ethoxide, is a prime example. This process is often highly regioselective. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with sodium hydroxide (B78521) in ethanol (B145695) or methanol (B129727) leads to the selective replacement of one chlorine atom by an ethoxy or methoxy (B1213986) group, respectively. mdpi.com
The general pathway for alcoholysis involves the attack of the alkoxide ion on the electron-deficient carbon atom (C4 or C6), leading to the formation of the Meisenheimer intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the alkoxy-substituted pyrimidine.
| Substrate | Reagent/Conditions | Product | Observations | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH / Ethanol, Room Temp, 1h | 2-Amino-4-ethoxy-6-chloropyrimidine-5-carbaldehyde | Selective monosubstitution of the chlorine atom by an ethoxy group. | mdpi.com |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH / Methanol, Room Temp, 1h | 2-Amino-4-methoxy-6-chloropyrimidine-5-carbaldehyde | Selective monosubstitution of the chlorine atom by a methoxy group. | mdpi.com |
| 4,6-Dichloropyrimidine | Adamantane-containing amines / K2CO3, DMF, 140°C | 4-Amino-6-chloropyrimidine (B18116) derivatives | Catalyst-free monoamination occurs selectively, leaving one chlorine atom intact. | nih.gov |
Oxidation Reactions: The substituents on the pyrimidine ring can undergo various oxidation reactions. While the pyrimidine ring itself is relatively electron-deficient and resistant to oxidation, the side-chain substituents are more susceptible. The ethoxymethyl group at the C2 position, in particular, presents a potential site for oxidation. The ether linkage or the methylene (B1212753) group could be targeted by oxidizing agents. Although specific studies on the oxidation of the 2-(ethoxymethyl) group on a dichloropyrimidine core are not extensively documented, related transformations on other heterocyclic systems provide insight. For instance, the oxidation of alkylthio groups on pyrimidines to the corresponding sulfoxides or sulfones is a well-known transformation, indicating that side-chain heteroatoms can be readily oxidized. researchgate.net Oxidation of similar ether side-chains in other contexts can lead to cleavage or the formation of ester or carboxylic acid functionalities under strong oxidative conditions.
Reduction Reactions: Reduction reactions involving this compound analogues primarily focus on the dehalogenation of the chloro substituents. Catalytic hydrogenation is a common method for removing chlorine atoms from heterocyclic rings. oregonstate.edu This reaction typically employs a palladium or platinum catalyst (e.g., Pd/C, PtO₂) and a hydrogen source. oregonstate.eduasianpubs.org
The process involves the oxidative addition of the carbon-chlorine bond to the metal catalyst surface, followed by hydrogenolysis, which replaces the chlorine atom with a hydrogen atom. The reaction is often carried out in the presence of a base (such as magnesium oxide, sodium hydroxide, or an amine) to neutralize the hydrochloric acid that is formed as a byproduct. oregonstate.edu
In some cases, the pyrimidine ring itself can be reduced, especially under acidic conditions, leading to the formation of tetrahydropyrimidine (B8763341) derivatives. oregonstate.edu However, selective dehalogenation without reduction of the aromatic ring is typically achievable under neutral or basic conditions.
| Substrate | Reducing Agent/Catalyst | Solvent/Conditions | Product | Observations | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | H2, Pd/C | Aqueous NaOH/Ether | Pyrimidine | Dehalogenation to the parent pyrimidine. The base neutralizes HCl. | oregonstate.edu |
| 4-Amino-2,6-dichloropyrimidine | H2, Catalyst | Acidic Media | Mixture of tetrahydropyrimidine and degradation products | Nuclear reduction of the pyrimidine ring occurs alongside dehalogenation. | oregonstate.edu |
| Halogen-substituted nitroarenes | Ammonium formate, Pd/C | Mechanochemical (Ball Milling) | Aminoarenes (some dehalogenation) | Catalytic transfer hydrogenation can reduce a nitro group without fully removing a halogen, though dehalogenation can be a side reaction. | mdpi.com |
Derivatization and Application As a Synthetic Building Block
Accessing Multifunctionalized Pyrimidine (B1678525) Derivatives
The two chlorine atoms on the pyrimidine ring of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine serve as excellent leaving groups, enabling access to a diverse array of multifunctionalized pyrimidine derivatives through various synthetic methodologies. The primary routes for its derivatization are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Research on analogous 2-substituted-4,6-dichloropyrimidines has established a general reactivity pattern where substitution occurs preferentially at the C4 and C6 positions. mdpi.commdpi.com This regioselectivity allows for the controlled, stepwise introduction of different functional groups.
Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles can be employed to displace the chloro groups. Reactions with amines (aminolysis), alcohols (alcoholysis), and thiols can be used to introduce new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For example, studies on the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that amines selectively displace the chloride groups to form various aminopyrimidines. researchgate.net Similarly, treating 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide exclusively yields the mono-displaced 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), demonstrating the scaffold's utility. mdpi.comresearchgate.net This indicates that this compound can be selectively mono- or di-substituted by controlling the reaction stoichiometry.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the dichloropyrimidine core with various aryl or heteroaryl boronic acids. researchgate.netmdpi.comresearchgate.net This method allows for the introduction of complex aromatic systems onto the pyrimidine scaffold. Research on other 4,6-dichloropyrimidines has shown that these reactions can be optimized to achieve high yields and regioselectivity, typically favoring substitution at the C4 position first. researchgate.netsemanticscholar.org
The table below summarizes the potential transformations for creating multifunctionalized derivatives from the this compound scaffold, based on established pyrimidine chemistry.
| Reaction Type | Reagent/Catalyst | Potential Product Structure |
| Mono-Amination (SNAr) | R¹R²NH | 4-Amino-6-chloro-2-(ethoxymethyl)pyrimidine |
| Di-Amination (SNAr) | R¹R²NH (excess) | 4,6-Diamino-2-(ethoxymethyl)pyrimidine |
| Mono-Alkoxylation (SNAr) | R-ONa | 4-Alkoxy-6-chloro-2-(ethoxymethyl)pyrimidine |
| Mono-Arylation (Suzuki Coupling) | Ar-B(OH)₂, Pd Catalyst | 4-Aryl-6-chloro-2-(ethoxymethyl)pyrimidine |
| Di-Arylation (Suzuki Coupling) | Ar-B(OH)₂ (excess), Pd Catalyst | 4,6-Diaryl-2-(ethoxymethyl)pyrimidine |
Synthesis of Fused Heterocyclic Systems
Fused heterocyclic systems containing a pyrimidine ring are of significant interest due to their prevalence in biologically active molecules and functional materials. nih.gov this compound is a suitable precursor for constructing such bicyclic and polycyclic systems. The general strategy involves initial functionalization of the dichloropyrimidine core, followed by an intramolecular cyclization (cyclocondensation) reaction to form the new fused ring.
For instance, a common route to pyrrolo[2,3-d]pyrimidines involves the initial displacement of a chlorine atom with an appropriate amine, followed by further reactions and cyclization. nih.gov Applying this logic, this compound can be reacted with an amine to yield a 4-amino-6-chloropyrimidine (B18116) derivative. This intermediate can then undergo subsequent transformations, such as the introduction of a carbon-based side chain, which can then cyclize onto the pyrimidine ring to form the fused pyrrole (B145914) ring.
Another established method is the cyclocondensation of functionalized pyrimidines with 1,3-bifunctional three-carbon fragments to build a new ring. bu.edu.eg Derivatives of this compound, such as those containing amino or activated methylene (B1212753) groups, could be subjected to cyclocondensation with reagents like α,β-unsaturated ketones or 1,3-diketones to yield various fused systems, including pyridopyrimidines and thienopyrimidines. nih.govnih.gov
The following table outlines a conceptual pathway for the synthesis of a fused pyrrolo[2,3-d]pyrimidine system starting from this compound.
| Step | Reaction | Intermediate/Product | Purpose |
| 1 | Nucleophilic Substitution | 4-Amino-6-chloro-2-(ethoxymethyl)pyrimidine | Introduce a nitrogen nucleophile for ring formation. |
| 2 | Cross-Coupling (e.g., Sonogashira) | 4-Amino-6-alkynyl-2-(ethoxymethyl)pyrimidine | Introduce a side chain capable of cyclization. |
| 3 | Intramolecular Cyclization | 7-(Ethoxymethyl)pyrrolo[2,3-d]pyrimidine derivative | Formation of the fused heterocyclic system. |
Precursors for Advanced Organic Materials
While specific research detailing the use of this compound as a precursor for advanced organic materials is not widely published, the general class of pyrimidine-based compounds holds significant potential in materials science. The pyrimidine core's electron-deficient nature and its ability to participate in π-stacking and hydrogen bonding make it an attractive component for organic electronic and optical materials.
Derivatives of this compound, particularly those synthesized via Suzuki-Miyaura cross-coupling reactions, can be used to create conjugated systems with tailored electronic properties. By introducing various aromatic and heteroaromatic substituents, it is possible to tune the HOMO/LUMO energy levels, absorption, and emission characteristics of the resulting molecules. Such compounds could find applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The structural rigidity and planarity that can be achieved in diaryl-pyrimidine systems are often desirable for efficient charge transport in organic semiconductors.
Scaffold for Complex Molecular Architecture (e.g., Pharmaceutical Intermediates)
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. nih.govnih.gov The 4,6-dichloropyrimidine (B16783) core is a classic "privileged scaffold" because it allows for the precise spatial arrangement of substituents that can interact with biological targets. This compound serves as a valuable starting material for building complex molecules intended for pharmaceutical applications.
Its utility lies in the ability to selectively substitute the C4 and C6 positions to explore structure-activity relationships (SAR). For example, in the design of kinase inhibitors, one position is often functionalized with a group that interacts with the hinge region of the ATP-binding site, while the other position is modified with a solubilizing group or a moiety that targets a different part of the enzyme. nih.gov
The synthesis of pyrrolo[2,3-d]pyrimidines, known inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), often starts from a substituted pyrimidine. nih.gov A synthetic route could involve the reaction of this compound to build the core of such inhibitors. Furthermore, analogous compounds like 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) are documented as key intermediates in the synthesis of important drugs like Ticagrelor, highlighting the industrial relevance of this class of compounds. justia.com The ethoxymethyl group at the C2 position can influence the compound's solubility, metabolic stability, and interaction with target proteins, making it a useful variant of the more common dichloropyrimidine scaffolds.
The table below lists key pharmaceutical scaffolds that can be accessed from dichloropyrimidine precursors.
| Target Scaffold | Therapeutic Area (Example) | Key Synthetic Reaction |
| 2,4-Diaminopyrimidines | Kinase Inhibitors (e.g., Aurora Kinase) | Sequential SNAr with amines nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Kinase Inhibitors (e.g., VEGFR-2) | SNAr followed by cyclocondensation nih.gov |
| Thieno[2,3-d]pyrimidines | Anticancer, Anti-inflammatory | Cyclocondensation of functionalized pyrimidines |
| Triazolo[4,5-d]pyrimidines | Anticoagulants (e.g., Ticagrelor) | Multi-step synthesis from functionalized pyrimidines justia.com |
Based on a thorough review of available scientific literature, it has been determined that there are no specific computational and theoretical investigation records published for the chemical compound this compound.
Consequently, it is not possible to provide the detailed, scientifically accurate content and data tables requested for the following sections and subsections of the article outline:
Computational and Theoretical Investigations
Investigation of Optical Properties (e.g., Linear and Nonlinear Optical Materials)
To adhere to the strict instructions of focusing solely on the specified compound and outline without introducing information from other sources or analogous compounds, the generation of the requested article cannot be completed at this time. Further research and publication of computational studies on 4,6-Dichloro-2-(ethoxymethyl)pyrimidine are required before a comprehensive article on these specific topics can be authored.
Future Directions and Research Challenges
Development of Highly Regioselective and Stereoselective Synthetic Pathways
Future synthetic research on 4,6-dichloro-2-(ethoxymethyl)pyrimidine and its derivatives should prioritize the development of highly regioselective and stereoselective methodologies. The differential reactivity of the C4 and C6 positions on the pyrimidine (B1678525) ring offers a platform for controlled functionalization, yet achieving absolute selectivity remains a significant challenge.
Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines typically show a preference for substitution at the C4 position. However, this selectivity is highly sensitive to the nature of other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. While the 2-(ethoxymethyl) group in the target compound is not strongly electron-donating, its electronic and steric influence on the regioselectivity of SNAr reactions warrants a systematic investigation. Future studies should explore a wide range of nucleophiles and reaction conditions to map the regiochemical outcomes comprehensively. Quantum mechanical analyses could be employed to understand the underlying factors governing this selectivity, such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C4 positions. wuxiapptec.com
Furthermore, the development of stereoselective pathways for the introduction of chiral moieties at the ethoxymethyl side chain or through subsequent functionalization of the pyrimidine ring is a crucial area for exploration. The synthesis of enantiomerically pure pyrimidine derivatives is of high importance for their application in pharmaceuticals and as chiral ligands in asymmetric catalysis.
Exploration of Novel Catalytic Systems for Diverse Functionalizations
The functionalization of the this compound core can be significantly advanced through the exploration of novel catalytic systems. Transition-metal catalysis, particularly with palladium, has proven effective for C-C and C-N bond formation on dichloropyrimidine scaffolds. acs.org
Future research should focus on expanding the repertoire of catalytic transformations applicable to this substrate. This includes the development of catalysts for:
Direct C-H functionalization: This would allow for the introduction of substituents at the C5 position without the need for pre-functionalization, offering a more atom-economical approach.
Asymmetric catalysis: The development of chiral catalysts for enantioselective functionalization of the pyrimidine ring or its substituents would be a significant breakthrough.
Photoredox catalysis: This emerging field offers new pathways for radical-based functionalizations under mild conditions, potentially enabling transformations that are challenging to achieve with traditional methods.
The table below summarizes potential catalytic reactions for the functionalization of this compound.
| Catalytic Reaction | Target Position | Potential Catalyst | Desired Outcome |
| Suzuki-Miyaura Coupling | C4/C6 | Palladium complexes | Introduction of aryl or vinyl groups |
| Buchwald-Hartwig Amination | C4/C6 | Palladium complexes | Formation of C-N bonds with various amines |
| Sonogashira Coupling | C4/C6 | Palladium/Copper complexes | Introduction of alkynyl groups |
| Direct C-H Arylation | C5 | Palladium or Rhodium complexes | Formation of C-aryl bonds |
Advanced Mechanistic Studies on Pyrimidine Reactivity
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is essential for the rational design of synthetic strategies. While the general principles of nucleophilic aromatic substitution on pyrimidines are established, the specific influence of the 2-(ethoxymethyl) substituent on reaction rates and pathways requires detailed investigation.
Future mechanistic studies should employ a combination of experimental and computational techniques. Kinetic studies can provide valuable data on reaction rates and the influence of various parameters. In situ spectroscopic techniques, such as NMR and IR, can help to identify and characterize reaction intermediates, including Meisenheimer complexes. stackexchange.com
Computational studies, using methods like Density Functional Theory (DFT), can provide detailed insights into the reaction energy profiles, transition state geometries, and the electronic factors that control reactivity and regioselectivity. researchgate.net Such studies can help to elucidate the subtle interplay between the electronic nature of the substituents, the nucleophile, and the solvent, which collectively determine the outcome of a reaction. A thorough mechanistic understanding will enable chemists to predict and control the reactivity of this important pyrimidine derivative with greater precision.
Implementation of Sustainable and Scalable Synthetic Processes
The principles of green chemistry should be a guiding factor in the future development of synthetic routes to and from this compound. This involves a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key areas for research in sustainable synthesis include:
Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and solvent usage. nih.gov
Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a critical goal.
Catalyst Recycling: The development of heterogeneous catalysts or catalytic systems that allow for easy separation and recycling can significantly reduce the environmental impact and cost of chemical processes.
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and process control, leading to more efficient and sustainable manufacturing processes.
A recent patent describes a synthetic method for 4,6-dichloro-2-methylpyrimidine (B42779) that utilizes triphosgene (B27547) as a less toxic alternative to other chlorinating agents, highlighting a move towards safer and more environmentally conscious processes. google.com The development of scalable processes is crucial for the industrial production of this compound and its derivatives, ensuring their availability for various applications.
Q & A
Q. What are the established synthetic pathways for preparing 4,6-Dichloro-2-(ethoxymethyl)pyrimidine, and how do reaction parameters influence intermediate stability?
The synthesis of dichloropyrimidine derivatives typically involves chlorination of precursor pyrimidines. For example, 4,6-Dichloro-5-ethylpyrimidin-2-amine is synthesized using phosphorus oxychloride (POCl₃) under reflux conditions . For 2-Ethoxy-4,6-dichloropyrimidine (a structural analog), organolithium reagents are employed, with optimization of solvents (e.g., THF, diethyl ether), bases (e.g., LDA), and heating sources (microwave vs. conventional) to achieve regioselective substitution . Key Methodological Considerations :
- Chlorination : POCl₃ is widely used for introducing chlorine atoms at positions 4 and 5. Alternative agents (e.g., PCl₅) may alter reaction kinetics.
- Substituent Introduction : Ethoxymethyl groups at position 2 require protective group strategies to avoid side reactions during chlorination.
- Purification : Column chromatography or recrystallization is critical for isolating positional isomers (e.g., distinguishing 2-ethoxy vs. 4-ethoxy derivatives).
| Synthetic Route | Reagents/Conditions | Key Challenges |
|---|---|---|
| Chlorination with POCl₃ | Reflux in POCl₃, 110°C, 6 hours | Competing over-chlorination; requires stoichiometric control |
| Organolithium-mediated substitution | Organolithium reagents in THF, −78°C | Sensitivity to moisture; regioselectivity depends on base strength |
Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of this compound?
- ¹H/¹³C NMR : Distinguishes ethoxymethyl (CH₂OCH₂CH₃) protons from aromatic pyrimidine protons. Downfield shifts in Cl-substituted carbons (4 and 6 positions) confirm chlorination .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 221.00 for C₇H₈Cl₂N₂O) and detects isotopic Cl patterns.
- X-ray Crystallography : Resolves positional ambiguity in substituted pyrimidines, as seen in analogs like 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide .
Advanced Research Questions
Q. How can computational reaction path analysis (e.g., DFT calculations) guide the optimization of chlorination steps in synthesizing this compound?
Computational methods, such as density functional theory (DFT), predict activation energies for chlorination at competing sites (e.g., position 2 vs. 4/6). For example, ICReDD’s workflow combines quantum chemical calculations with experimental feedback to identify optimal POCl₃ stoichiometry and solvent polarity . Key steps:
- Transition State Modeling : Identifies intermediates prone to over-chlorination.
- Solvent Effects : Simulates polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
- Experimental Validation : Iterative adjustments to reaction time/temperature based on computational predictions reduce byproduct formation .
Q. What experimental strategies resolve contradictions in reactivity data when introducing electron-donating groups (e.g., ethoxymethyl) into dichloropyrimidine systems?
Ethoxymethyl groups at position 2 can destabilize the pyrimidine ring, leading to unexpected side reactions (e.g., ring-opening). Contradictions arise when comparing reactivity with analogs like 2-Methyl-4,6-dichloropyrimidine (agrochemical applications) . Mitigation strategies include:
- Protective Group Chemistry : Temporarily masking the ethoxymethyl group with tert-butyldimethylsilyl (TBS) ethers during chlorination.
- Kinetic vs. Thermodynamic Control : Lowering reaction temperatures (−20°C) favors kinetic products, avoiding ring degradation.
- Cross-Validation : Using LC-MS to monitor intermediates in real-time, as applied in 2-Ethoxy-4,6-dichloropyrimidine synthesis .
| Substituent | Impact on Reactivity | Application Example |
|---|---|---|
| Ethoxymethyl | Electron-donating; destabilizes ring | Pharmaceutical intermediates |
| Methyl | Moderate electron-donating | Agrochemical precursors |
| Amino | Strong electron-donating; enhances bioactivity | Antiviral agents |
Q. How do reactor design principles (e.g., flow chemistry) improve scalability for synthesizing this compound?
Continuous flow reactors enhance heat/mass transfer, critical for exothermic chlorination steps. CRDC classifications emphasize reaction fundamentals and reactor design (RDF2050112) to address challenges like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
